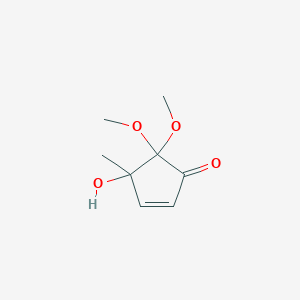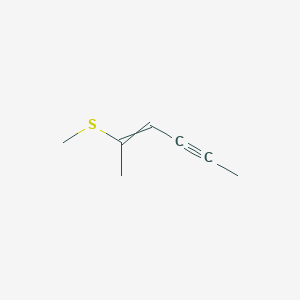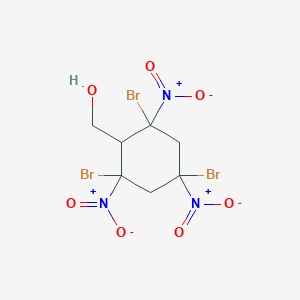![molecular formula C28H26N4O2S2 B14597191 2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide] CAS No. 61260-34-2](/img/structure/B14597191.png)
2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] is a complex organic compound characterized by the presence of disulfide bonds and aniline groups. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] typically involves the reaction of 4-anilinophenyl acetamide with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the disulfide bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] involves its interaction with molecular targets through its disulfide bonds and aniline groups. These interactions can modulate various biochemical pathways, including redox reactions and protein folding processes. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Disulfanediylbis(4-methylaniline)
- 2,2’-Disulfanediylbis(N-methylbenzamide)
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
Uniqueness
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] is unique due to its specific combination of disulfide bonds and aniline groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61260-34-2 |
|---|---|
Molekularformel |
C28H26N4O2S2 |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
2-[[2-(4-anilinoanilino)-2-oxoethyl]disulfanyl]-N-(4-anilinophenyl)acetamide |
InChI |
InChI=1S/C28H26N4O2S2/c33-27(31-25-15-11-23(12-16-25)29-21-7-3-1-4-8-21)19-35-36-20-28(34)32-26-17-13-24(14-18-26)30-22-9-5-2-6-10-22/h1-18,29-30H,19-20H2,(H,31,33)(H,32,34) |
InChI-Schlüssel |
UYUOJVNQZVGVFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CSSCC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)





